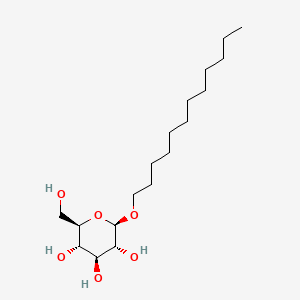

Dodecyl b-D-glucopyranoside

Beschreibung

Molecular Architecture and Functional Groups

Dodecyl β-D-glucopyranoside (C₁₈H₃₆O₆) consists of a β-D-glucopyranose moiety linked via a glycosidic bond to a dodecyl hydrocarbon chain. The glucose unit adopts a pyranose ring structure stabilized in the $$ ^4C_1 $$ chair conformation, with hydroxyl groups at C2, C3, and C4 positioned equatorially to minimize steric strain. The anomeric carbon (C1) forms a β-glycosidic bond with the dodecyl chain’s terminal oxygen, resulting in a nonionic amphiphile with a hydrophilic headgroup and hydrophobic tail.

Key functional groups include:

- Hydroxyl groups (C2, C3, C4, C6): Participate in hydrogen bonding, influencing solubility and micelle formation.

- Glycosidic bond : Connects the anomeric carbon to the dodecyl chain, conferring stability against hydrolysis.

- Hydroxymethyl group (C6): Contributes to the molecule’s polarity and hydration dynamics.

β-Anomeric Configuration and Glycosidic Bond Stability

The β-anomeric configuration confers exceptional stability to the glycosidic bond. Unlike α-anomers, the β-linkage positions the dodecyl chain equatorially, reducing steric hindrance and electronic strain. This configuration is resistant to acid-catalyzed hydrolysis, with a half-life exceeding 5 million years under physiological conditions. Nuclear magnetic resonance (NMR) studies confirm the β-configuration through characteristic anomeric proton coupling constants ($$ J_{1,2} = 7.8–8.0 \, \text{Hz} $$) and carbon chemical shifts (C1: δ 104–105 ppm).

The bond’s stability is further enhanced by:

Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is pivotal for resolving the β-anomeric configuration and molecular conformation:

- ¹H NMR : The anomeric proton (H1) appears as a doublet at δ 4.3–4.5 ppm with $$ J_{1,2} = 8.0 \, \text{Hz} $$, confirming the β-linkage. Hydroxyl protons resonate at δ 4.8–5.2 ppm, while methylene protons in the dodecyl chain appear at δ 1.2–1.6 ppm.

- ¹³C NMR : The anomeric carbon (C1) resonates at δ 104–105 ppm, distinct from α-anomers (δ 95–100 ppm). The dodecyl chain’s terminal methyl carbon is observed at δ 14.4 ppm.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC separates dodecyl β-D-glucopyranoside from α-anomers and alkyl homologues using a C18 column and methanol-water gradients. Retention times correlate with hydrophobicity, with the β-anomer eluting later than α-anomers due to enhanced hydrophobic interactions.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIDGJJWBIBVIA-UYTYNIKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891954 | |

| Record name | Dodecyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59122-55-3 | |

| Record name | Dodecyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59122-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059122553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76LN7P7UCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Protocol

Pentaacetyl β-D-glucopyranoside (5.0 g, 12.7 mmol) is reacted with dodecanol (30.0 mmol) in dichloromethane (120 mL) under BF₃·Et₂O (4.86 mL, 30.0 mmol) catalysis. After 7 hours at ambient temperature, the mixture is quenched with saturated NaHCO₃, extracted, and dried. Re-acetylation with pyridine and acetic anhydride yields 1-dodecyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, which is deprotected using sodium methoxide in methanol.

Comparative Efficiency

While this method achieves comparable β-selectivity (>95%), the extended reaction time (7 hours vs. 70 minutes for SnCl₄) and lower overall yield (30–55%) limit its industrial applicability. However, BF₃·Et₂O offers advantages in avoiding heavy metal residues, making it preferable for pharmaceutical-grade synthesis.

Zinc Oxide-Promoted Mechanochemical Approach

Patent CN103159804B introduces a mechanochemical strategy using zinc oxide (ZnO) as a heterogeneous catalyst. Although initially developed for octyl β-D-glucopyranoside, substituting octanol with dodecanol adapts the method for the target compound.

Reaction Optimization

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide reacts with dodecanol in ethyl acetate under reflux, with ZnO (10 wt%) facilitating bromide displacement. The reaction achieves 65% yield after 20 hours, followed by deacetylation in methanol with sodium methoxide. Purification via silica gel chromatography (acetone:chloroform:methanol:water, 4:9:4:1) yields anhydrous dodecyl β-D-glucopyranoside.

Advantages and Limitations

This method eliminates solvent-intensive steps and reduces catalyst toxicity. However, the requirement for high-temperature reflux and chromatographic purification complicates scale-up.

Critical Analysis of Methodologies

Catalytic Efficiency and Stereoselectivity

| Catalyst | Reaction Time | Temperature | Yield | β-Purity |

|---|---|---|---|---|

| SnCl₄ | 20–70 min | 25°C | 65–70% | >98% |

| BF₃·Et₂O | 7 hours | 25°C | 30–55% | >95% |

| ZnO | 20 hours | 80°C | 65% | >97% |

Stannic chloride emerges as the most efficient catalyst, balancing rapid reaction kinetics and high stereoselectivity. BF₃·Et₂O, while less efficient, avoids metal residues critical for biomedical applications.

Purification Challenges

-

SnCl₄ Method : Requires multiple washes with sodium carbonate to remove tin residues, followed by distillation.

-

BF₃·Et₂O Method : Neutralization with ion-exchange resin minimizes byproducts but necessitates chromatographic purification.

-

ZnO Method : Recrystallization from acetone/hexane yields anhydrous product but demands stringent solvent ratios.

Industrial-Scale Considerations

The SnCl₄-catalyzed route is favored for large-scale production due to its brevity and high yield. However, environmental concerns over stannic waste have spurred interest in ZnO-based mechanochemical processes. Recent advances in flow chemistry enable continuous SnCl₄ recycling, reducing ecological impact .

Analyse Chemischer Reaktionen

Arten von Reaktionen

n-Dodecyl-β-D-Glucopyranosid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu entsprechenden Aldehyden oder Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können es wieder in seine Alkoholform umwandeln.

Substitution: Die Hydroxylgruppen am Glucoseanteil können an Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Acylchloride oder Alkylhalogenide können unter basischen Bedingungen verwendet werden.

Hauptsächlich gebildete Produkte

Oxidation: Dodecansäure oder Dodecanal.

Reduktion: Dodecanol.

Substitution: Verschiedene Alkyl- oder Acylderivate von n-Dodecyl-β-D-Glucopyranosid.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Protein Solubilization

Dodecyl β-D-glucopyranoside is primarily utilized in the solubilization of membrane proteins. Its non-ionic nature allows it to interact with lipid membranes without denaturing proteins, making it ideal for studies involving protein purification and characterization. Research has shown that this surfactant can effectively maintain the functional integrity of membrane proteins during extraction processes .

Detergent Properties

The compound exhibits critical micelle concentration (CMC) values around 0.13 mM, which indicates its efficiency as a detergent in biochemical assays. It is often employed in various laboratory techniques including:

- Electrophoresis : Used to prepare samples for SDS-PAGE.

- Chromatography : Helps in the separation of proteins based on size and charge.

- Mass Spectrometry : Assists in analyzing protein complexes by stabilizing non-covalent interactions .

Material Science

Nanomaterial Fabrication

Dodecyl β-D-glucopyranoside has been explored in the synthesis of nanomaterials. For instance, it has been used as a template for the fabrication of poly(diacetylene) nanofibers, which are significant in photonic applications due to their unique optical properties . The surfactant aids in controlling the morphology and size of these nanostructures.

Solid-State Phase Behavior

Studies on the solid-state phase behavior of dodecyl β-D-glucopyranoside have revealed insights into its thermal properties and phase transitions. Techniques such as differential scanning calorimetry (DSC) have been employed to understand how this compound behaves under varying temperature conditions, which is crucial for applications in developing thermally responsive materials .

Pharmaceutical Applications

Drug Delivery Systems

In pharmaceutical research, dodecyl β-D-glucopyranoside is investigated for its role in drug delivery systems. Its ability to form stable liposomes enhances the bioavailability of hydrophobic drugs. Studies have demonstrated improved tissue distribution and therapeutic efficacy when alkyl glycosides are incorporated into liposomal formulations .

Antitumor Activity

Recent studies have highlighted the potential of dodecyl β-D-glucopyranoside in cancer therapy. It has shown promising results in inhibiting tumor growth in xenograft models, with significant reductions in tumor size observed at specific dosages. This underscores its potential as an adjuvant therapy alongside conventional treatments .

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Antitumor Activity Evaluation | Assess anticancer effects | Significant apoptosis induction in cancer cells |

| Drug Delivery System Development | Enhance bioavailability of hydrophobic drugs | Improved tissue distribution observed |

| Protein Purification Techniques | Evaluate solubilization efficiency | Maintained protein functionality during extraction processes |

Wirkmechanismus

The primary mechanism by which n-Dodecyl-β-D-Glucopyranoside exerts its effects is through the formation of micelles. These micelles can encapsulate hydrophobic molecules, thereby increasing their solubility in aqueous solutions. The compound interacts with membrane proteins through hydrophobic and hydrogen bonding interactions, stabilizing them in their native conformation .

Vergleich Mit ähnlichen Verbindungen

Below is a comparative analysis of Dodecyl β-D-glucopyranoside and structurally or functionally related glycosides, supported by research findings.

Table 1: Structural and Functional Comparison of Alkyl and Acyl Glycosides

Key Research Findings

Alkyl Chain Length and Surfactant Properties

- Dodecyl vs. Tetradecyl β-D-glucopyranoside: Tetradecyl (C14) has a longer alkyl chain, increasing hydrophobicity and lowering critical micelle concentration (CMC), enhancing micelle stability compared to Dodecyl (C12) . Tetradecyl derivatives exhibit higher efficacy in solubilizing membrane proteins, while Dodecyl is preferred for milder detergent applications .

Acylated Derivatives and Bioavailability

- Resveratrol-3-O-(6'-O-octanoyl)-β-D-glucopyranoside: The octanoyl group improves lipophilicity, enhancing bioavailability by 100% compared to non-acylated resveratrol in preclinical models . Demonstrated 100% recovery of acetylcholinesterase (AChE) activity in zebrafish, outperforming the parent compound (92%) .

Aromatic vs. Aliphatic Glycosides

- Phenyl β-D-glucopyranoside: The phenyl group introduces π-π stacking interactions, altering solubility in polar solvents compared to aliphatic Dodecyl derivatives . Used in studies of glycoside dimerization and intermolecular forces due to its rigid aromatic structure .

Complex Glycosides in Phytochemistry

- Peonidin-3-O-(6-O-caffeoyl-β-D-glucopyranoside): Acylated with caffeoyl groups, this anthocyanin exhibits enhanced stability and antioxidant activity in plant pigments .

- Linalyl glucopyranosides: Arabinopyranosyl modifications in linalool derivatives act as aroma precursors in Jasminum sambac, releasing fragrant compounds upon hydrolysis .

Biologische Aktivität

Dodecyl β-D-glucopyranoside (C₁₈H₃₆O₆) is a nonionic surfactant that has garnered attention for its diverse biological activities and applications in biochemical research. This compound, also known as n-Dodecyl-β-D-glucopyranoside, features a hydrophilic glucose head and a hydrophobic dodecyl tail, making it effective in various biological and pharmaceutical contexts. This article delves into the biological activity of dodecyl β-D-glucopyranoside, highlighting its mechanisms of action, applications, and relevant case studies.

Dodecyl β-D-glucopyranoside is characterized by its amphiphilic nature, which allows it to form micelles in aqueous solutions. Its molecular structure consists of:

- Hydrophilic Head : Derived from glucose.

- Hydrophobic Tail : Composed of a dodecyl group.

This unique structure enables the compound to interact with biological membranes and proteins effectively.

Biological Activities

Dodecyl β-D-glucopyranoside exhibits several notable biological activities:

- Surfactant Properties : As a nonionic surfactant, it is widely used in solubilizing membrane proteins, particularly G-protein-coupled receptors (GPCRs), allowing researchers to study these proteins in their native state .

- Membrane Interaction : Research indicates that dodecyl β-D-glucopyranoside can alter membrane fluidity and permeability, enhancing or inhibiting the uptake of drugs and other compounds into cells . This property is critical in drug delivery systems.

- Antimicrobial Activity : Studies suggest that dodecyl β-D-glucopyranoside may possess antibacterial and antifungal properties, making it a potential candidate for therapeutic applications against various pathogens.

- Stabilization of Proteins : At specific concentrations, this compound can stabilize proteins, which is essential for maintaining their functional integrity during experimental procedures .

The biological activity of dodecyl β-D-glucopyranoside can be attributed to its ability to interact with lipid bilayers and proteins:

- Micelle Formation : In aqueous environments, dodecyl β-D-glucopyranoside forms micelles that can encapsulate hydrophobic molecules, facilitating their transport across membranes.

- Protein Denaturation : Depending on the concentration used, it can denature proteins by disrupting hydrophobic interactions within protein structures.

- Membrane Disruption : The compound's surfactant properties can disrupt lipid bilayers, leading to increased permeability and potential cytotoxic effects at high concentrations .

Case Studies

Several studies have explored the biological activity of dodecyl β-D-glucopyranoside:

- Study on Liposome Stability : A study investigated the effects of alkyl glycosides, including dodecyl β-D-glucopyranoside, incorporated into synthetic liposomes. Results indicated enhanced stability and improved tissue distribution in Ehrlich solid tumor-bearing mice .

- Protein Solubilization : In biochemical research, dodecyl β-D-glucopyranoside has been successfully used to solubilize membrane-bound proteins for analysis using techniques such as NMR spectroscopy and mass spectrometry .

Comparative Analysis with Other Surfactants

The following table compares dodecyl β-D-glucopyranoside with other common surfactants regarding their properties and applications:

| Surfactant | Type | Applications | Biological Activity |

|---|---|---|---|

| Dodecyl β-D-glucopyranoside | Nonionic | Protein solubilization | Antimicrobial properties |

| Sodium dodecyl sulfate (SDS) | Anionic | Protein denaturation | Cytotoxic effects at high doses |

| Triton X-100 | Nonionic | Cell lysis | Mildly toxic |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Dodecyl β-D-glucopyranoside, and how do they impact yield and purity?

- Methodological Answer : Dodecyl β-D-glucopyranoside can be synthesized via:

- Microbial biotransformation : Using organisms like Rhizopus stolonifer NRRL 1478 to convert lipids (e.g., sunflower oil) into the compound .

- Chemical synthesis : Alkylation of glucose with dodecyl alcohol under acidic conditions. Enzymatic methods using glycosidases may offer stereochemical precision but require optimization for scalability .

- Key Considerations : Microbial methods may yield impurities requiring chromatographic purification (e.g., HPLC), while chemical synthesis often achieves higher purity but generates more waste.

Q. How do the physicochemical properties of Dodecyl β-D-glucopyranoside influence its application in membrane protein studies?

- Critical Properties :

- The dodecyl chain length balances hydrophobicity for membrane interaction and hydrophilicity for aqueous stability .

Advanced Research Questions

Q. What experimental strategies mitigate challenges in using Dodecyl β-D-glucopyranoside for stabilizing membrane proteins during structural studies?

- Challenges : Protein denaturation at high concentrations, micelle interference with crystallization.

- Solutions :

- Optimize detergent:protein ratios using size-exclusion chromatography (SEC) to monitor oligomeric states.

- Combine with lipids (e.g., nanodiscs) to mimic native membranes .

- Use circular dichroism (CD) spectroscopy to verify secondary structure retention .

Q. How can researchers resolve contradictions in reported CMC values for Dodecyl β-D-glucopyranoside across studies?

- Potential Causes : Variations in temperature, ionic strength, or impurities (e.g., alkyl chain length heterogeneity).

- Resolution Methods :

- Validate purity via LC-MS or NMR .

- Standardize measurement conditions (e.g., 25°C, 150 mM NaCl) for cross-study comparisons .

Q. What are the trade-offs between enzymatic and chemical synthesis routes for producing Dodecyl β-D-glucopyranoside in sustainable research?

- Enzymatic Routes : Lower environmental impact but limited scalability and higher costs due to enzyme specificity .

- Chemical Routes : Higher yields but rely on toxic catalysts (e.g., acid catalysts). Green chemistry approaches (e.g., solvent-free reactions) are emerging .

Methodological Guidance

Q. Which analytical techniques are most reliable for quantifying Dodecyl β-D-glucopyranoside in complex biological mixtures?

- Recommended Techniques :

| Technique | Application | Sensitivity |

|---|---|---|

| HPLC-ELSD | Purity analysis | Moderate (≥90% accuracy) |

| LC-MS/MS | Trace quantification | High (detection limit ~0.1 ng/mL) |

| NMR | Structural confirmation | High (requires pure samples) |

Q. How does the alkyl chain length of glucopyranoside derivatives affect their surfactant properties?

- Comparative Analysis :

| Derivative | Chain Length | CMC (mM) | Application |

|---|---|---|---|

| Octyl β-D-glucopyranoside | C8 | ~20 | Solubilizing small membrane proteins |

| Dodecyl β-D-glucopyranoside | C12 | ~0.2 | Stabilizing large protein complexes |

- Longer chains (e.g., C12) reduce CMC, enhancing membrane protein stability but increasing micelle size .

Experimental Design Considerations

Q. What controls should be included when using Dodecyl β-D-glucopyranoside in enzymatic activity assays?

- Essential Controls :

- Blank samples with detergent-only to exclude micelle-induced optical interference.

- Negative controls with heat-inactivated enzymes to confirm activity specificity .

- Concentration gradients to assess detergent inhibition effects (common above 2× CMC) .

Q. How can researchers optimize Dodecyl β-D-glucopyranoside concentrations for cryo-EM studies?

- Protocol :

Perform SEC to determine the lowest detergent concentration maintaining protein monodispersity.

Use grid screening with detergents at 0.5×, 1×, and 2× CMC to balance particle distribution and ice quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.